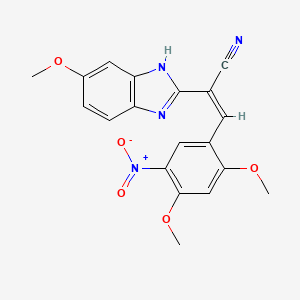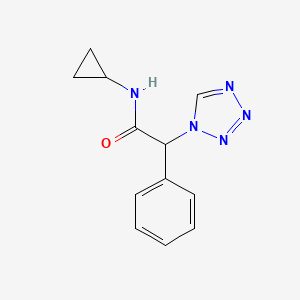![molecular formula C14H18N2O3S B5462862 3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5462862.png)
3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound featuring a bicyclic octane structure with a thiazole ring. The thiazole ring, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is significant in medicinal chemistry due to its presence in various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment to the Bicyclo[2.2.2]octane Core: The thiazole ring is then attached to the bicyclo[2.2.2]octane core through a carbamoylation reaction, where the thiazole derivative reacts with an isocyanate to form the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to the presence of the thiazole ring, which is known to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness
3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its bicyclic octane structure combined with the thiazole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-7-6-15-14(20-7)16-12(17)10-8-2-4-9(5-3-8)11(10)13(18)19/h6,8-11H,2-5H2,1H3,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFLIJUPYDSQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5462780.png)

![(2Z)-2-[(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-indol-3-one](/img/structure/B5462803.png)

![4-[(2,5-dichlorophenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5462812.png)
![methyl 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5462816.png)
![1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid](/img/structure/B5462822.png)
![1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE](/img/structure/B5462826.png)

![N~1~,N~2~-dimethyl-N~2~-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)glycinamide](/img/structure/B5462855.png)


![(4S)-4-{4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5462874.png)
![5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine](/img/structure/B5462886.png)
